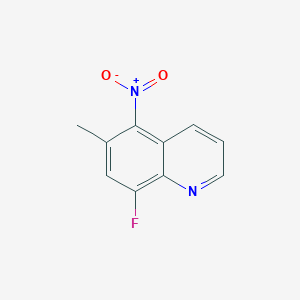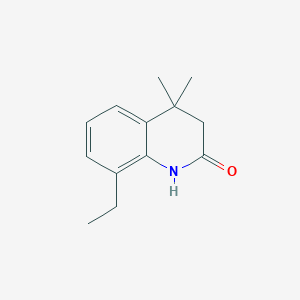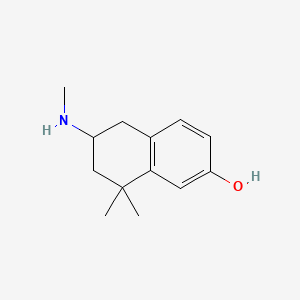
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 3-position, a keto group at the 2-position, and a methyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization and dehydration under acidic conditions . For example, the reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF) yields the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoline derivatives are used in the treatment of various diseases, including malaria and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-Hydroxyquinoline: Differing by the presence of a hydroxyl group instead of a keto group.
4-Hydroxyquinoline: Differing by the position of the hydroxyl group.
Quinoline-2,4-dione: Differing by the presence of an additional keto group at the 4-position.
Uniqueness
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
257862-32-1 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
6-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
SNGUSPTUOBIBRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)



![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)






![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

